
methyl N-(tert-butoxycarbonyl)leucylleucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(tert-butoxycarbonyl)leucylleucinate is a compound that belongs to the class of organic compounds known as amino acid esters. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(tert-butoxycarbonyl)leucylleucinate typically involves the protection of the amino group of leucine with a Boc group, followed by esterification with methanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a base such as triethylamine to facilitate the reaction. The esterification step can be carried out using methanol and a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control of reaction parameters such as temperature, residence time, and reactant stoichiometry, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(tert-butoxycarbonyl)leucylleucinate undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using bases such as sodium hydroxide.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Deprotection: TFA, oxalyl chloride in methanol.
Ester Hydrolysis: Sodium hydroxide, water.
Peptide Coupling: DCC, NHS, and bases like triethylamine.
Major Products Formed
Deprotection: Leucylleucinate.
Ester Hydrolysis: N-(tert-butoxycarbonyl)leucylleucine.
Peptide Coupling: Peptide chains with leucine residues.
Wissenschaftliche Forschungsanwendungen
Methyl N-(tert-butoxycarbonyl)leucylleucinate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and the study of amino acid derivatives.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of methyl N-(tert-butoxycarbonyl)leucylleucinate primarily involves its role as a protected amino acid ester in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of longer peptide chains .
Vergleich Mit ähnlichen Verbindungen
Methyl N-(tert-butoxycarbonyl)leucylleucinate can be compared with other similar compounds such as:
- N-(tert-butoxycarbonyl)-L-valine methyl ester
- N-(tert-butoxycarbonyl)-L-cysteine methyl ester
- N-(tert-butoxycarbonyl)-L-methionine methyl ester
These compounds share the Boc-protecting group and are used in similar applications in peptide synthesis. this compound is unique due to its specific amino acid sequence, which imparts distinct properties and reactivity .
Eigenschaften
Molekularformel |
C18H34N2O5 |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
methyl 4-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoate |
InChI |
InChI=1S/C18H34N2O5/c1-11(2)9-13(20-17(23)25-18(5,6)7)15(21)19-14(10-12(3)4)16(22)24-8/h11-14H,9-10H2,1-8H3,(H,19,21)(H,20,23) |
InChI-Schlüssel |
LFRFWMCLWQNBFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



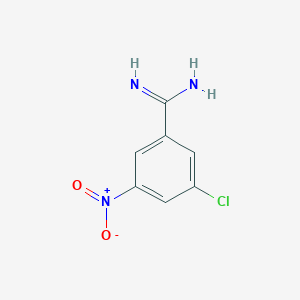
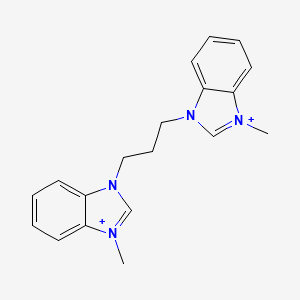
![1,3-dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12465455.png)
![4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)-](/img/structure/B12465471.png)
![1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12465482.png)
![Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate](/img/structure/B12465484.png)
![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12465490.png)
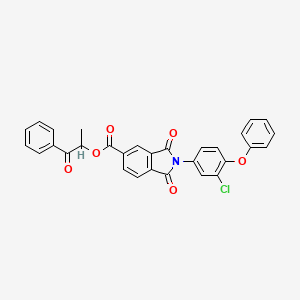
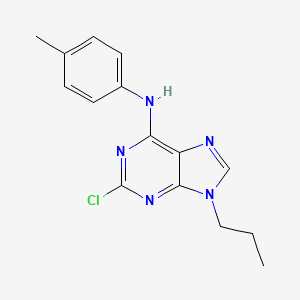
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide](/img/structure/B12465497.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide](/img/structure/B12465500.png)
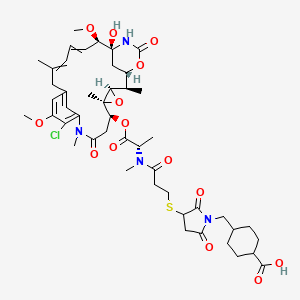
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide](/img/structure/B12465516.png)
